molecular formula C19H18N2S B2994229 N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine CAS No. 1365624-15-2

N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine

Cat. No.: B2994229
CAS No.: 1365624-15-2
M. Wt: 306.43
InChI Key: IRJJSUSULUPHRJ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine is a useful research compound. Its molecular formula is C19H18N2S and its molecular weight is 306.43. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

Research has explored the synthesis and investigation of benzothiazoles, particularly focusing on their potent and selective antitumor activity against various cancer cell lines. The metabolism of these compounds plays a crucial role in their mechanism of action, with N-acetylation and oxidation being the primary metabolic transformations. Studies show that benzothiazoles, including N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine derivatives, exhibit selective cytotoxicity towards breast, ovarian, colon, and renal cancer cell lines, suggesting a novel mode of action possibly dependent on specific metabolic transformations within the tumor cells (Chua et al., 1999).

Synthesis and Characterization

Synthesis methodologies for benzothiazole derivatives have been developed, focusing on enhancing their solubility and stability, crucial for pharmaceutical applications. For instance, amino acid prodrugs of benzothiazoles have been synthesized to improve water solubility and bioavailability, showing promising results in preclinical evaluations for antitumor efficacy (Bradshaw et al., 2002). These advancements underscore the potential of benzothiazoles as a foundation for developing novel anticancer therapies.

Molecular Interactions and Effects

Investigations into the molecular structures, vibrational frequencies, and cytotoxicity of benzothiazole compounds have provided insights into their potential as anticancer agents. Studies involving palladium(II) and platinum(II) complexes containing benzimidazole ligands reveal their strong coordination bonds and square-planar geometries, contributing to their stability and activity against cancer cell lines (Ghani & Mansour, 2011). These findings highlight the importance of understanding the molecular characteristics of benzothiazole derivatives to harness their full therapeutic potential.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2S/c1-3-12-21(13-16-10-8-15(2)9-11-16)14-19-20-17-6-4-5-7-18(17)22-19/h1,4-11H,12-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJJSUSULUPHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC#C)CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.